methyl 1-benzoyl-1H-indole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzoylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-11-18(15-10-6-5-9-13(14)15)16(19)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJJWTSUMOBJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1 Benzoyl 1h Indole 3 Carboxylate and Analogous N Substituted Indole 3 Carboxylates
Precursor Synthesis Strategies for Indole-3-Carboxylate (B1236618) Building Blocks
The assembly of the target molecule often begins with the preparation of two key precursors: the indole-3-carboxylate core and a suitable benzoylating agent.
The indole-3-carboxylate scaffold is a fundamental building block. Various synthetic strategies have been developed to produce this core, often employing transition metal catalysis to achieve high efficiency and regioselectivity.
One prominent method involves the palladium-catalyzed carbonylation of indole (B1671886) derivatives. For instance, the C-H and N-H alkoxycarbonylation of indoles can be achieved using a Pd(PPh3)2Cl2 catalyst with Cu(OAc)2 as a co-catalyst under a carbon monoxide/air atmosphere. beilstein-journals.org This process can yield a variety of indole carboxylates. beilstein-journals.org Rhodium catalysis has also been employed for the C-H alkoxycarbonylation of indoles, utilizing [Rh(COD)Cl]2 as the catalyst. nih.gov Another approach is the Pd(0)-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters, which provides a reliable route to indole-3-carboxylic acid ester derivatives. acs.org
More environmentally conscious methods have also been explored. A visible-light-catalyzed process using a molybdenum catalyst, Mo(CO)6, as a carbon monoxide source has been developed for the alkoxycarbonylation of N-methylindoles with phenols. nih.govbeilstein-journals.org Additionally, a metal-free approach for synthesizing 3-carboxylated indoles has been realized through a tandem cyclization of 2-ethynylanilines followed by fixation of carbon dioxide (CO2) under pressure, using only an inorganic base like K2CO3. acs.org
Flow chemistry has been applied to the scalable synthesis of indole-3-carboxylic esters, demonstrating a rapid and efficient production method suitable for larger quantities. beilstein-journals.org This particular strategy relies on readily available substrates and utilizes a key hydrogenation protocol for the cyclization step. beilstein-journals.org
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Pd-catalyzed C-H/N-H Alkoxycarbonylation | Pd(PPh3)2Cl2 / Cu(OAc)2 | Direct functionalization of the indole core with CO. | beilstein-journals.org |
| Rh-catalyzed C-H Alkoxycarbonylation | [Rh(COD)Cl]2 / K2S2O8 | Alternative to palladium catalysis for C-H functionalization. | nih.gov |
| Pd(0)-catalyzed Intramolecular α-Arylation | Pd(PPh3)4 / K3PO4 | Forms the indole ring via cyclization of an ester precursor. | acs.org |
| Visible Light-catalyzed Alkoxycarbonylation | Mo(CO)6 / I2 | A more environmentally friendly approach using visible light. | nih.govbeilstein-journals.org |
| CO2 Fixation | K2CO3 (metal-free) | Tandem cyclization-carboxylation using CO2 as a C1 source. | acs.org |
| Flow Synthesis | Heterogeneous Hydrogenation | Enables rapid, scalable production of indole-3-carboxylates. | beilstein-journals.org |
The introduction of the benzoyl group at the N1 position of the indole ring requires a reactive benzoylating agent. The most common and traditional agent for this transformation is benzoyl chloride. unacademy.com It is typically used in the Schotten-Baumann reaction, where the acylation is performed in the presence of a base, such as aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. unacademy.comuomustansiriyah.edu.iq
Alternative methods avoid the use of moisture-sensitive acyl chlorides. Direct coupling of benzoic acid with the indole nitrogen can be achieved using coupling agents. A notable example is the use of dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). thieme-connect.comthieme-connect.de This method allows for the direct use of the carboxylic acid, which is often more stable and easier to handle than its corresponding acid chloride. thieme-connect.de Thioesters have also been explored as stable and effective acyl sources for the N-acylation of indoles. beilstein-journals.org
Direct Synthesis Approaches to Methyl 1-Benzoyl-1H-indole-3-carboxylate
The final step in the synthesis is the coupling of the indole-3-carboxylate with the benzoylating agent. This is typically achieved through an N-acylation reaction.
The N-acylation of indoles is a well-established transformation. The most common method involves the deprotonation of the indole nitrogen with a base to form an indole anion, which then acts as a nucleophile, attacking an acyl halide like benzoyl chloride. thieme-connect.de Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). thieme-connect.com
However, the direct acylation of indoles can be challenging due to the potential for competing C3-acylation, given the electron-rich nature of that position. beilstein-journals.org For substrates like methyl indole-3-carboxylate, the C3 position is already substituted, directing the acylation to the nitrogen atom.
A direct coupling approach using benzoic acid, dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for the N-acylation of 5-substituted indoles, affording high yields under mild conditions. thieme-connect.com This method avoids the need to first prepare the acid chloride. thieme-connect.comthieme-connect.de Another direct method involves heating the indole with a carboxylic acid and boric acid in a high-boiling solvent like mesitylene. clockss.org More recently, thioesters have been utilized as acylating agents in the presence of a base like cesium carbonate (Cs2CO3) at elevated temperatures, providing a highly chemoselective method for N-acylation. beilstein-journals.org
Optimizing reaction conditions is crucial for achieving high yields and purity in N-acylation reactions. Key parameters include the choice of base, solvent, temperature, and reaction time.
When using benzoyl chloride, the choice of base is critical. Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions. thieme-connect.de Weaker bases like potassium carbonate (K2CO3) can also be used, often in a polar aprotic solvent such as dimethylformamide (DMF). thieme-connect.com In the DCC coupling method, the reaction is typically run in a non-polar solvent like dichloromethane (CH2Cl2) at room temperature. thieme-connect.com The stoichiometry often involves a slight excess of the carboxylic acid and DCC relative to the indole substrate. thieme-connect.com
For instance, the N-acylation of a 5-nitro-1H-indole with benzoic acid using DCC and DMAP in CH2Cl2 at room temperature for three hours resulted in a 91% yield. thieme-connect.com In contrast, the same product was formed in only 43% yield when using benzoyl chloride and K2CO3. thieme-connect.com This highlights the significant impact of the chosen methodology on reaction efficiency. The use of phase-transfer catalysts has also been reported to improve the efficiency of N-acylation with acid chlorides under basic conditions. clockss.org
Catalytic Approaches to Indole-3-Carboxylate Synthesis
Catalytic methods are paramount in modern organic synthesis for constructing heterocyclic frameworks like indole-3-carboxylates directly. These approaches often build the indole ring with the carboxylate group already incorporated, offering high atom economy and efficiency.
Palladium catalysis is extensively used. For example, Pd(II)-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylanilines can produce N-substituted indole-3-carboxylic esters. nih.gov Shen and co-workers developed a selective synthesis for methyl 1-benzyl-1H-indole-3-carboxylates using Pd(tfa)2 (palladium(II) trifluoroacetate) as the catalyst. beilstein-journals.org Another powerful technique is the palladium-catalyzed direct carbonylation of indoles with boronic acids to form indole-3-yl aryl ketones, which are structurally related to the target molecule. nih.gov
Copper-catalyzed reactions also provide a valuable route. A Cu(I)-catalyzed Ullmann-type intramolecular arylamination has been used to synthesize a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate in good to high yields under mild conditions. nih.gov An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates utilizes Cu(OAc)2·H2O as a catalyst for the cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate derivatives. researchgate.net
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Pd(tfa)2 / p-benzoquinone | Selective Carbonylation | 2-Alkynylanilines | Forms N-substituted indole-3-carboxylates. | beilstein-journals.org |
| Pd(PPh3)2Cl2 / Cu(OAc)2 | C-H/N-H Alkoxycarbonylation | Indoles, Alcohols | Direct functionalization under CO/air atmosphere. | beilstein-journals.org |
| CuI / K3PO4 | Intramolecular Arylamination | Aryl bromides | Ullmann-type coupling to form N-substituted indoles. | nih.gov |
| Cu(OAc)2·H2O / tBuOOH | Cross-Dehydrogenative Coupling | N,N-dimethylaniline, Phenyl bromoacetates | Forms 1-methyl-1H-indole-3-carboxylates. | researchgate.net |
| [Rh(COD)Cl]2 / K2S2O8 | C-H Alkoxycarbonylation | Indoles, Alcohols | Rhodium-catalyzed alternative to palladium. | nih.govbeilstein-journals.org |
Palladium-Catalyzed Cyclization and Carbonylation Reactions
Palladium catalysis is a powerful tool for constructing the indole nucleus, offering high efficiency and functional group tolerance.
Ligand-Controlled Synthesis Pathways
The choice of ligand in palladium-catalyzed reactions can significantly influence the reaction pathway and product selectivity. For instance, the synthesis of methyl 1-benzyl-1H-indole-3-carboxylates can be controlled to produce different products based on the ligand used. documentsdelivered.com In the palladium-catalyzed C3-benzylation of 3-substituted indoles, ligands with large bite angles, such as DPEphos, have been found to be particularly effective, leading to complete C3-selectivity over N-benzylation. nih.govacs.org The electronic properties of the ligand also play a crucial role; both electron-rich and electron-deficient phosphine ligands can diminish the reaction yield, highlighting the need for an optimal electronic balance in the catalytic cycle. nih.govacs.org
In a different approach, a palladium-catalyzed one-pot synthesis of indole-3-carboxylic acids has been developed, which involves a sequential water-mediated nucleophilic addition to amides or esters followed by a carbon-heteroatom cross-coupling reaction. acs.org The use of the rigid bidentate phosphine ligand Xantphos was found to be critical for achieving excellent chemoselectivity in this transformation. acs.org
A ligand-controlled selective synthesis of indoles and benzofurans from secondary anilines has also been reported. semanticscholar.org The ratio of indole to benzofuran products can be tuned by the MPAA ligand, suggesting the involvement of a six-ring palladacycle intermediate. semanticscholar.org
Table 1: Effect of Ligands on Palladium-Catalyzed Indole Synthesis
| Reaction Type | Optimal Ligand | Key Finding | Reference |
|---|---|---|---|
| C3-Benzylation of Indoles | DPEphos | Large bite angle promotes high C3-selectivity. | nih.govacs.org |
| One-Pot Synthesis of Indole-3-carboxylic Acids | Xantphos | Rigid bidentate ligand ensures high chemoselectivity. | acs.org |
| Selective Synthesis of Indoles vs. Benzofurans | MPAA | Ligand tunes the product ratio. | semanticscholar.org |
Oxidative Coupling and Heterocyclization Mechanisms
Palladium-catalyzed oxidative coupling and heterocyclization reactions provide efficient routes to substituted indoles. A notable example is the Pd(II)-catalyzed synthesis of N-benzoylindoles from N-(2-allylphenyl)benzamide through C-H functionalization. mdpi.com This method utilizes benzoquinone (BQ) as an oxidant and has been successfully applied to the synthesis of a key intermediate for indomethacin (B1671933). mdpi.com The reaction demonstrates high selectivity for the N-benzoylindole over the corresponding benzoxazine byproduct. mdpi.com
Another strategy involves the palladium-catalyzed intramolecular oxidative coupling of enamines, which can be optimized using microwave irradiation to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields. mdpi.com Furthermore, palladium-catalyzed oxidative amination of furans, where the furan ring acts as a masked olefin, has been shown to produce 2-(2-acylvinyl)indole derivatives. acs.org
Cascade reactions involving palladium-catalyzed heterocyclization and oxidative Heck coupling have also been utilized for the synthesis of alkenyl-substituted indoles. mdpi.com Additionally, the intramolecular addition of C-N bonds to alkynes catalyzed by palladium can lead to 3-acyl-indoles through a functional group migration process. mdpi.com
Copper-Catalyzed Methodologies
Copper catalysis offers a more economical and sustainable alternative to palladium for the synthesis of indole derivatives.
Cross-Dehydrogenative Coupling Strategies
Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for C-C and C-N bond formation. A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation and intramolecular CDC process has been developed for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.orgacs.org This methodology showcases good to excellent yields and broad functional group tolerance. acs.org
The aerobic oxidative coupling of indoles with furans, catalyzed by inexpensive CuCl2·2H2O, provides an atom-economical route to indolyl–furans. nih.gov This reaction proceeds in the presence of air as the ultimate oxidant without the need for external ligands or additives. nih.gov Mechanistic studies suggest that the reaction is initiated by the oxidation of indole to a radical cation, followed by a nucleophilic attack by the furan. nih.gov
Furthermore, an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates utilizes a cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate derivatives, catalyzed by Cu(OAc)2·H2O in the presence of tert-butyl hydroperoxide. researchgate.net
Table 2: Examples of Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions for Indole Synthesis
| Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Aryl iodides and enamines | CuI / Johnphos | Multisubstituted indoles | organic-chemistry.orgacs.org |
| Indoles and furans | CuCl2·2H2O / Air | Indolyl–furans | nih.gov |
| N,N-dimethylaniline and phenyl bromoacetates | Cu(OAc)2·H2O / tBuOOH | 1-Methyl-1H-indole-3-carboxylates | researchgate.net |
Intramolecular Amination Reactions in Related Systems
Copper-mediated intramolecular amination is a key step in several indole synthesis strategies. For instance, indoles can be synthesized from ortho-bromophenylacetic acid esters through a sequence of formylation, condensation with an amine, and subsequent Cu-mediated intramolecular amination. nih.gov
Metal-Free and Organocatalytic Transformations
The development of metal-free and organocatalytic methods for indole synthesis is driven by the principles of green chemistry, aiming to reduce reliance on potentially toxic and expensive metal catalysts.
A visible-light-induced carbonylation of indoles with phenols has been developed for the synthesis of indole-3-carboxylates under metal-free conditions. acs.org This reaction proceeds via a radical carbonylation process, using elementary iodine as a photosensitive initiator. acs.org The methodology has been successfully applied to the late-stage functionalization of several phenol-containing natural products and pharmaceuticals. acs.org
Decarboxylation of indole-3-carboxylic acids can also be achieved under metal-free conditions, using either K2CO3 catalysis or acetonitrile-promoted basic conditions, providing a simple method for the transformation of these acids into the corresponding indoles. researchgate.net
Furthermore, a metal-free electrochemical intramolecular C(sp2)-H amination using iodine as a mediator allows for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org An organocatalytic approach for the synthesis of 3-substituted and 2,3-disubstituted indoles involves the dehydrogenative cyclization of 2-vinylanilides using an organic redox catalyst. organic-chemistry.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2-allylphenyl)benzamide |
| Benzoquinone |
| Indomethacin |
| DPEphos |
| Xantphos |
| MPAA |
| 2-methyl-1H-indole-3-carboxylate |
| 2-(2-acylvinyl)indole |
| 3-acyl-indole |
| Johnphos |
| CuCl2·2H2O |
| Indolyl–furan |
| Cu(OAc)2·H2O |
| tert-butyl hydroperoxide |
| 1-methyl-1H-indole-3-carboxylate |
| ortho-bromophenylacetic acid ester |
| Indole-3-carboxylate |
| 2-vinyl aniline |
| 2-vinylanilide |
Advanced Synthetic Strategies
Modern synthetic approaches are moving beyond traditional methods to incorporate technologies and strategies that offer significant advantages in terms of reaction time, yield, and environmental impact. These include microwave-assisted synthesis, one-pot and cascade reactions, and pathways that afford high levels of regioselectivity and stereoselectivity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like indoles. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com
In the context of synthesizing N-substituted indole-3-carboxylates, microwave assistance can be applied to various reaction types, such as palladium-catalyzed cyclizations. For instance, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been efficiently achieved through a microwave-assisted palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com This approach, when optimized with microwave irradiation, resulted in excellent yields (>90%) and significantly shorter reaction times. mdpi.com While a specific protocol for the microwave-assisted N-benzoylation of methyl 1H-indole-3-carboxylate is not extensively detailed in the reviewed literature, the principles of MAOS suggest that this transformation would likely benefit from microwave heating, potentially leading to a more rapid and efficient synthesis. The general advantages of microwave-assisted synthesis in preparing indole analogs are well-documented, covering classical reactions like the Fischer, Madelung, and Bischler-Mohlau indole syntheses. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Indole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | nih.govmdpi.com |
| Yield | Moderate to good | Good to excellent | mdpi.com |
| Energy Consumption | High | Low | |
| Side Reactions | More prevalent | Often reduced |
| Reproducibility | Variable | High | |
One-pot and cascade (or tandem) reactions are highly desirable in organic synthesis as they allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. This approach enhances efficiency by reducing solvent waste, time, and resources.
For the synthesis of N-substituted indole-3-carboxylates, one-pot procedures can be designed to combine multiple synthetic steps. For example, a one-pot, two-step synthesis of 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides has been reported, which proceeds without the use of transition metals. nih.govacs.org This methodology could potentially be adapted for the synthesis of N-benzoyl-indole-3-carboxylates.
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single reaction vessel, are also powerful tools for indole synthesis. An acid-catalyzed cascade reaction has been reported to furnish a complex tetracyclic indole skeleton in a one-step, atom-economical fashion. mdpi.com While this specific example leads to a fused indole system, the underlying principles of designing cascade reactions can be applied to the synthesis of N-acylated indoles. For instance, a cascade reaction of N-aryl-α,β-unsaturated nitrones and electron-deficient allenes provides single-step access to 3-functionalized indoles. mdpi.com
A one-pot direct N-acylation of indoles with carboxylic acids has also been developed, which is a significant advancement as it avoids the use of highly reactive and often sensitive acylating agents like acyl chlorides. researchgate.netclockss.org
Regioselectivity: The acylation of the indole nucleus presents a regioselectivity challenge, as reactions can occur at the nitrogen atom (N-acylation) or at the C3 position (C3-acylation). beilstein-journals.org The development of highly regioselective methods for the N-acylation of indole-3-carboxylates is crucial for the synthesis of the target compound. The outcome of the acylation is often dependent on the reaction conditions, including the choice of solvent, base, and acylating agent. For instance, chemoselective N-acylation of indoles has been achieved using thioesters as the acyl source, offering good functional group tolerance. beilstein-journals.org In some cases, N-acylation is favored under conditions that deprotonate the indole nitrogen, making it a more potent nucleophile. Conversely, Friedel-Crafts acylation conditions often favor C3-acylation. A green and fast method for the regioselective 3-acylation of unprotected indoles using acid anhydrides and a catalytic amount of Y(OTf)₃ in an ionic liquid under microwave irradiation has been developed, highlighting the ability to control regioselectivity. nih.gov
Stereoselectivity: The synthesis of chiral N-substituted indoles is of significant interest, particularly for applications in medicinal chemistry. Stereoselectivity in the synthesis of N-acyl indoles can be achieved through various strategies, with a notable area of research being the synthesis of axially chiral N-acylindoles. These molecules possess a stereogenic axis due to restricted rotation around the N-C(acyl) bond. Highly enantioselective methods for the synthesis of N-aminoindoles with N-N axial chirality have been developed using chiral isothiourea catalysts for the asymmetric N-acylation with carboxylic anhydrides. rsc.orgdicp.ac.cnacs.org These reactions proceed under mild conditions to afford products with high yields and enantioselectivities. rsc.org While this example focuses on N-N axial chirality, the principles of using chiral catalysts to control the stereochemical outcome of the N-acylation reaction are broadly applicable. Asymmetric N-alkylation of indoles has also been achieved using chiral catalysts, demonstrating the feasibility of controlling stereochemistry at the nitrogen atom. mdpi.com
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is of paramount importance for minimizing the environmental impact of chemical processes. Key areas of focus include the selection of environmentally benign solvents and the development of recyclable and sustainable catalytic systems.
The choice of solvent is a critical factor in the greenness of a synthetic process, as solvents often constitute the largest proportion of waste generated. Ideal green solvents are non-toxic, non-flammable, derived from renewable resources, and readily biodegradable. Water is an excellent green solvent, and its use in indole synthesis has been explored. For example, a green synthesis of indole compounds using a disulfonic acid type acidic ionic liquid as a catalyst in water as the reaction medium has been reported. google.com Ionic liquids themselves can also serve as green solvents due to their low vapor pressure and high thermal stability. google.com Molecular iodine has been used as a green catalyst for the C-3 benzylation of indoles in toluene, and notably, the reaction did not proceed in protic solvents like water or methanol (B129727), indicating that solvent choice is highly dependent on the specific reaction. acs.org The use of solvent-free conditions, often in conjunction with microwave irradiation, represents an ideal scenario from a green chemistry perspective. organic-chemistry.org
Table 2: Examples of Green Solvents in Indole Synthesis
| Green Solvent | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Water | Fischer Indole Synthesis | Environmentally benign, low cost | google.com |
| Ionic Liquids | Friedel-Crafts Acylation | Low vapor pressure, recyclable | nih.gov |
| Toluene | C-3 Benzylation | Effective for specific catalytic systems | acs.org |
The development of heterogeneous or easily separable homogeneous catalysts is a cornerstone of green chemistry, as it allows for the recovery and reuse of the catalyst, reducing waste and cost. In the synthesis of N-substituted indoles, various recyclable catalytic systems have been investigated. For instance, nano copper oxide has been employed as a recyclable catalyst for the N-arylation of indoles. researchgate.net This catalytic system was shown to be recyclable for up to four cycles without a significant loss of activity. researchgate.net Similarly, yttrium triflate in an ionic liquid has been used as a recyclable catalyst for the regioselective 3-acylation of indoles, with the catalyst being reusable for up to four times. nih.gov The use of naturally available and reusable clays as catalysts for the N-acylation of nitrogenous heterocycles under solvent-free conditions also represents a highly sustainable approach.
Atom Economy and Reaction Efficiency
In the synthesis of this compound and its N-substituted analogues, the principles of atom economy and reaction efficiency are critical metrics for evaluating the sustainability and practicality of a given methodology. Atom economy, a concept central to green chemistry, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net High atom economy is achieved in reactions that maximize this incorporation, thereby minimizing the generation of waste. Reaction efficiency, while related, is a broader measure encompassing factors like chemical yield, reaction time, energy consumption, and the simplicity of the procedure.
Modern synthetic chemistry has increasingly focused on developing more atom-economical and efficient pathways. These include catalytic processes that avoid the need for stoichiometric activating agents or enable the direct functionalization of the indole nucleus.
Catalytic and Direct Acylation Methods
A significant advancement in improving the atom economy of N-acylation is the development of methods that allow for the direct use of carboxylic acids. For instance, a procedure utilizing boric acid as a catalyst enables the direct acylation of the indole nitrogen with a carboxylic acid. clockss.org This approach is inherently more atom-economical as the only byproduct is water, which is removed during the reaction. Another strategy involves the use of thioesters as a stable acyl source, which can achieve highly chemoselective N-acylation under mild conditions, thus avoiding the use of unstable and highly reactive acyl chlorides. nih.gov
The table below summarizes various approaches to N-acylation, highlighting their impact on reaction efficiency.
| Method | Acylating Agent | Catalyst/Base | Key Features | Reference |
| Direct Acylation | Carboxylic Acids | Boric Acid | Avoids activated derivatives; byproduct is water. | clockss.org |
| Thioester Acylation | Thioesters | Cs₂CO₃ | Stable acyl source; high chemoselectivity. | nih.gov |
| Phase-Transfer Catalysis | Acid Chlorides | NaOH / TBAHS | Efficient for activated acyl agents. | clockss.org |
| Base-Mediated | Alkenyl Carboxylates | Na₂CO₃ | Metal-free N-acylation. | bohrium.com |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for constructing N-substituted indole-3-carboxylates with high efficiency. Copper-catalyzed Ullmann-type intramolecular arylaminations have been shown to produce a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate in good to high yields under mild conditions. acs.orgnih.gov These methods can be performed in the open air, simplifying the experimental procedure. acs.orgnih.gov Palladium-catalyzed strategies have also been developed, including the direct C-3 carbonylation of N-substituted indoles using carbon monoxide or oxalic acid as a C1 source. acs.org The use of a solid, bench-stable C1 source like oxalic acid and a recyclable catalyst (Pd/C) significantly enhances the practicality and environmental friendliness of the synthesis. acs.org
A notable example of improving atom economy involves the use of diaryliodonium salts in arylation reactions. Conventionally, these reactions generate one equivalent of an iodoarene as a byproduct, representing significant atomic waste. nih.govacs.org An innovative copper-catalyzed tandem C–H/N–H arylation process has been developed that incorporates both aryl groups from the diaryliodonium reagent into the indole substrate. nih.govacs.org This dual arylation at separate sites in a single operation dramatically improves the atom economy by utilizing the otherwise discarded aryl iodide moiety. acs.org
The following table compares different catalytic strategies for the synthesis of N-substituted indole-3-carboxylates.
| Catalytic Strategy | Key Reactants | Catalyst System | Efficiency & Atom Economy Considerations | Reference |
| Intramolecular Amination | N-substituted methyl 3-amino-2-(2-bromophenyl)acrylates | CuI / K₃PO₄ | Good to high yields under mild, air-tolerant conditions. | acs.orgnih.gov |
| Direct Carbonylation | N-substituted indoles, Oxalic acid | Pd/C | Utilizes a stable, solid C1 source; catalyst is recyclable. | acs.org |
| Tandem C–H/N–H Arylation | Indoles, Diaryliodonium salts | CuI | Excellent atom economy; incorporates both aryl groups from the reagent, minimizing waste. | nih.govacs.org |
| Transition-Metal-Free Cyclization | N-substituted 2-bromo-enamines | t-BuOK / DMF | Avoids transition metals; yields are comparable or higher than catalyzed methods. | nih.gov |
Chemical Transformations and Functionalization of Methyl 1 Benzoyl 1h Indole 3 Carboxylate Derivatives
Functionalization at the Indole (B1671886) Core
The functionalization of the indole core in N-benzoyl-protected indole-3-carboxylates is heavily influenced by the directing effects of the substituents at the N1 and C3 positions. The inherent nucleophilicity of the pyrrole (B145914) ring is modulated, leading to regioselective transformations that might not be observed in simpler indole systems. chim.it
With the highly reactive C3 position blocked, the C2 position becomes a primary site for functionalization. researchgate.netchim.it This can be achieved through several strategies, most notably through transition metal-catalyzed reactions where the C3-ester group acts as a directing element.
One of the most significant transformations is the palladium-catalyzed decarboxylative C-H arylation. In studies on the related methyl 1H-indole-3-carboxylate, reaction with aryl iodides in the presence of a Pd(II) catalyst system results in the loss of the C3-carboxy group and subsequent arylation at the C2 position. nih.govacs.org This reaction provides direct access to 2-arylated indoles from C3-functionalized precursors. While this specific reaction has been demonstrated on the N-unprotected indole, the principle of using the C3-carboxylate as a traceless directing group for C2-functionalization is a key strategy. chim.it
Another powerful approach involves using a removable directing group on the indole nitrogen. For instance, an N-(2-pyridyl)sulfonyl group has been shown to effectively direct palladium-catalyzed alkenylation to the C2 position of the indole ring. nih.govbeilstein-journals.org Similarly, catalyst control can dictate the site of functionalization. In the case of 3-carboxamide indoles, which are structurally related to the C3-ester, an Iridium(III) catalyst can promote C2-alkylation, whereas a Rhodium(I) catalyst leads to a different reaction pathway. chemrxiv.org These examples underscore the potential to achieve selective C2-functionalization on a 1-benzoyl-1H-indole-3-carboxylate backbone by careful selection of catalysts and directing groups.
The C-H activation at the C2 position of indole scaffolds, including tryptophan residues, is a well-established method for forming new carbon-carbon bonds. nih.gov The mechanism often involves a concerted metalation-deprotonation (CMD) step facilitated by a palladium catalyst. nih.gov
| Reaction Type | Catalyst/Reagents | Product Type | Key Feature |
| Decarboxylative Arylation | Pd(OAc)₂, AgOAc, TFA | 2-Aryl Indole | The C3-ester group is removed and acts as a traceless directing group for C2-functionalization. nih.govacs.org |
| Directed Alkenylation | PdCl₂(MeCN)₂, Cu(OAc)₂ | 2-Alkenyl Indole | An N-pyridylsulfonyl group directs the reaction to the C2 position. nih.govbeilstein-journals.org |
| Catalyst-Controlled Alkylation | Ir(III)/Ag(I) | 2-Alkyl Indole | Specific catalyst system selects for C2-functionalization in related 3-carboxamide indoles. chemrxiv.org |
As the C3 position in methyl 1-benzoyl-1H-indole-3-carboxylate is already occupied, further functionalization at this site is not straightforward and typically involves either reaction of the existing ester group or complex rearrangements.
The indole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most electronically favored site for attack. researchgate.netnih.gov The reaction proceeds through the formation of a cationic intermediate, often called a benzenium ion or σ-complex, followed by the loss of a proton to restore aromaticity. nih.gov
However, in this compound, the C3 position is substituted. Consequently, direct electrophilic attack at C3 is sterically and electronically disfavored. When the C3 position is blocked by a substituent other than hydrogen, electrophilic attack, such as halogenation, is often redirected to the C2 position, which is the next most favored site. researchgate.net Therefore, traditional EAS reactions are not a viable strategy for introducing new groups at the C3 position of this substrate but can be a route to C2-functionalized products.
Modern synthetic methods allow for C-H functionalization at various positions of the indole ring, guided by directing groups. The substituents on this compound can themselves serve as directing groups to activate other positions. There are two primary directing modes when a group is present at the C3 position:
Vicinal Activation: The directing group at C3 facilitates the formation of a metallacycle with the adjacent C2 position, leading to C2-functionalization. nih.gov
Non-vicinal Activation: The directing group at C3 enables the formation of a larger metallacycle involving the C4-H bond on the benzene (B151609) portion of the indole, leading to C4-functionalization. nih.gov
Research on N-protected 3-acetylindoles has shown that the C3-carbonyl group can direct the C-H arylation to the C4 position, yielding C4-arylated products without the migration of the acetyl group. nih.govacs.org This contrasts with N-unprotected indoles where other reaction pathways are favored. nih.gov
A particularly sophisticated mechanism has been observed in 3-carboxamide indoles, where a Rhodium(I) catalyst induces a 1,2-acyl migration from C3 to C2, followed by a C3-functionalization step. chemrxiv.org This catalyst-controlled translocation demonstrates that the C3 position can be involved in complex functionalization sequences even when initially substituted. chemrxiv.org
Functionalizing the benzenoid ring (positions C4, C5, C6, and C7) of the indole core is generally more challenging than reacting at the pyrrole ring due to its lower intrinsic reactivity. nih.govchim.it However, directed C-H activation provides a powerful tool to achieve this regioselectively.
As mentioned previously, a directing group at the C3 position, such as the methyl carboxylate in the title compound, can facilitate C4-functionalization through a non-vicinal activation mode. nih.gov Studies using N-protected (e.g., benzyl) 3-formylindoles have demonstrated that C4-arylation can be achieved with aryl iodides using a palladium catalyst, often with the aid of a transient directing group like glycine. acs.org The synthesis of various indole derivatives with substituents on the benzene ring confirms the tolerance of these positions to a range of functional groups. beilstein-journals.orgmdpi.com
| Position | Method | Catalyst/Reagents | Key Feature |
| C4 | Directed C-H Arylation | Pd(II) catalyst, Aryl Iodide | The C3-carbonyl group directs functionalization to the C4 position on N-protected indoles. nih.govacs.org |
C3-Functionalization Strategies and Mechanisms
Modifications at the N1-Position
The N1-benzoyl group serves as a crucial protecting group that influences the reactivity of the indole ring. Modifications can involve either altering the benzoyl moiety itself or its complete removal (cleavage).
The cleavage of the N-benzoyl group is a common transformation to yield the free N-H indole. This deprotection can be accomplished under various conditions. Traditional methods include basic or acidic hydrolysis, for example, using sodium hydroxide (B78521) or acids like HCl. nih.gov The use of hydrazine (B178648) is another reported method for this cleavage. nih.gov More recently, milder and more selective methods have been developed. One such protocol uses a combination of ethane-1,2-diamine and acetic acid under neutral conditions to efficiently remove the benzoyl group. nih.gov
Beyond simple cleavage, the N-benzoyl group can participate in reactions. Intramolecular cyclization of an N-benzoylindole derivative has been shown to occur via a palladium-catalyzed aerobic reaction, leading to complex tetracyclic structures. nih.gov Furthermore, while direct examples on the title compound are sparse, standard electrophilic aromatic substitution reactions could potentially be performed on the phenyl ring of the N-benzoyl group, for instance, to introduce nitro or halo substituents, provided the conditions are controlled to avoid reaction on the more-reactive indole nucleus. The existence of related compounds like methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate demonstrates that such modifications are synthetically accessible. nih.gov
| Transformation | Reagents | Outcome |
| Cleavage/Deprotection | NaOH or HCl / H₂O | N-H Indole |
| Cleavage/Deprotection | Hydrazine | N-H Indole nih.gov |
| Cleavage/Deprotection | Ethane-1,2-diamine, Acetic Acid | N-H Indole nih.gov |
| Intramolecular Cyclization | Pd(OAc)₂, O₂ | Tetracyclic fused indole nih.gov |
N-Alkylation and N-Arylation Reactions
Direct N-alkylation or N-arylation of this compound is generally not a primary reaction pathway, as the indole nitrogen is already acylated with a benzoyl group. This N-benzoyl group is an electron-withdrawing group, which significantly decreases the nucleophilicity of the indole nitrogen.
However, related N-arylation reactions have been extensively studied on N-unsubstituted indoles, providing a context for the synthesis of N-substituted indole derivatives prior to benzoylation or after a debenzoylation step. nih.gov Common methods for N-arylation include the Ullmann condensation and Buchwald-Hartwig amination. nih.gov For instance, the copper-catalyzed N-arylation of indoles can be achieved using aryl halides. nih.gov Palladium-catalyzed methods are also prevalent, allowing for the coupling of indoles with aryl halides or triflates. nih.gov
In some cases, functionalization can occur at other positions of the indole ring. For example, indium(III)-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides can lead to either C6- or N1-alkylation depending on the solvent, though this is more relevant for N-H indoles. acs.org
Table 1: Examples of N-Arylation Conditions for Indole Scaffolds This table presents general conditions for the N-arylation of indoles, which could be conceptually applied in a multi-step synthesis involving the target molecule's core structure.
| Catalyst / Reagents | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / Ligand | Aryl Iodide | K₃PO₄ | Dioxane | N/A | Varies | nih.gov |
| Pd₂(dba)₃ / Phosphine Ligand | Aryl Halide/Triflate | N/A | N/A | N/A | Good | nih.gov |
| Ni(cod)₂ / IPr | Methyl Esters | None | Toluene | 140 | Varies | mdpi.com |
Cleavage or Modification of the N-Benzoyl Group
The N-benzoyl group serves as a protecting group for the indole nitrogen and can be cleaved under various conditions to yield the corresponding N-H indole. This deprotection is a key step in many synthetic sequences.
Standard methods for the cleavage of a benzoyl group from an amine involve basic or acidic hydrolysis. nih.gov For example, treatment with a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent can effectively remove the benzoyl group. researchgate.net Acidic conditions, such as using hydrogen bromide in acetic acid, are also employed. nih.gov
A milder, organomediated method for benzoyl group cleavage has been developed using ethane-1,2-diamine and acetic acid under neutral conditions. nih.gov Another approach involves the use of chlorosulfonyl isocyanate (CSI) followed by sodium hydroxide, which provides a mild methodology for the deprotection of benzyl (B1604629) ethers and could be explored for N-benzoyl groups. researchgate.net In the context of peptide synthesis, methods to avoid side reactions during deprotection are continuously being developed. researchgate.net
Hydrogenolysis is another common method for the removal of N-benzyl groups, often facilitated by palladium on carbon (Pd/C) and a hydrogen source. nih.govnih.gov The addition of an acid, such as acetic acid, can facilitate the debenzylation process. nih.govnih.govresearchgate.net For example, a solution of the N-benzylated compound in ethanol (B145695) with acetic acid and a 20% wt Pd(OH)₂ on carbon catalyst can be stirred under a hydrogen atmosphere. nih.gov
Table 2: Conditions for Cleavage of N-Protecting Groups
| Reagent(s) | Protecting Group | Substrate Type | Conditions | Yield (%) | Reference |
| NaOH / MeOH/H₂O | Benzoyl | Benzoate Ester | N/A | General Method | researchgate.net |
| HBr-AcOH | Benzoyl | N-Benzoyl Amide | N/A | General Method | nih.gov |
| Ethane-1,2-diamine, Acetic Acid | Benzoyl | N-(pyridin-2-ylcarbamothioyl)benzamides | Neutral | Good | nih.gov |
| 20% Pd(OH)₂/C, H₂, HOAc | Benzyl | 2-Aminopyridinomethyl pyrrolidine | 60 °C, 14 h | Good | nih.gov |
Reactions Involving the Ester Functionality
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester at the C3 position of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-benzoyl-1H-indole-3-carboxylic acid. This transformation is typically achieved under basic conditions.
Standard saponification using alkali metal hydroxides like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) is a common procedure. frontiersin.org For instance, a mixture of the ester in methanol and water with sodium hydroxide can be heated at reflux to drive the reaction to completion, followed by acidification to yield the carboxylic acid. frontiersin.org
In a specific synthetic route towards diaminoindoles, a tert-butyl ester at the C3 position was hydrolyzed. acs.org While the starting material is different, the principle of ester hydrolysis is the same. The process often involves dissolving the ester in a suitable solvent, adding a base, and stirring until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). frontiersin.orgfrontiersin.org
Table 3: Conditions for the Hydrolysis of Indole-3-carboxylates
| Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Indole-3-acetic acid ester derivative | 2 M NaOH / MeOH (1:4 v/v) | MeOH / H₂O | 75 °C, 4 h | 54-78 | frontiersin.org |
| Indole derivative with ester | LiOH, MeOH:H₂O (1:1 v/v) | MeOH / H₂O | 75 °C, 2 h | N/A | frontiersin.org |
| Methyl 2-(1-benzoyl-...)acetate | Trimethyltin hydroxide | 1,2-DCE | Microwave, 20-30 min | Good | nih.gov |
| tert-Butyl 4-((tert-Butoxycarbonyl)amino)-1H-indole-3-carboxylate | TFA, then Cbz-Cl, Pyridine | DCM | RT, overnight | N/A | acs.org |
Transesterification and Amidation Reactions
The ester group of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst, or amidation when reacted with an amine.
Direct amidation of esters with amines can be challenging and often requires high temperatures or catalysts. mdpi.com Catalytic methods using transition metals or organocatalysts have been developed to facilitate this transformation under milder conditions. mdpi.com For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the amidation of esters with various amines. researchgate.net Boron-based catalysts, such as boric acid and its derivatives, have also been employed for the dehydrative amidation of carboxylic acids, a related transformation. acs.org
Amidation can also be achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent. google.com In a study on indole and pyrrole carboxamides, this two-step approach was used to synthesize a series of derivatives. acs.org
In some instances, direct C3-amidation of N-H indoles can be achieved using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl₂. nih.gov
Table 4: Catalytic Systems for Amidation of Esters and Carboxylic Acids
| Substrate Type | Reagent/Catalyst | Amine | Conditions | Reference |
| Ester | Niobium(V) Oxide (Nb₂O₅) | Various amines | Catalytic | researchgate.net |
| Carboxylic Acid | Boric Acid | Various amines | Catalytic, Dehydrative | acs.org |
| Carboxylic Acid | Triarylsilanols | Various amines | Catalytic | acs.org |
| Ester | Ni(cod)₂ / IPr | Various amines | Toluene, 140 °C | mdpi.com |
Annulation and Ring Expansion Reactions involving the Indole System
The indole nucleus of this compound can participate in annulation and ring expansion reactions to construct more complex heterocyclic systems. These reactions often involve the dearomatization of the indole ring followed by rearrangement or cyclization.
One example is the conversion of indole-tethered ynones into functionalized quinolines through a thiol-mediated three-step cascade. nih.gov This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While the specific substrate is not this compound, the principle of using a tethered functional group to induce ring expansion is a relevant strategy. nih.gov
Transition-metal-free [3+3] annulation reactions of indol-2-ylmethyl carbanions with nitroarenes have been reported for the synthesis of indolo[3,2-b]quinolines. beilstein-journals.org This type of reaction involves the generation of a nucleophilic center on the indole moiety which then attacks an electrophilic partner to build a new ring. beilstein-journals.org
Palladium-catalyzed reactions of benzocyclobutenones with indoles can lead to ring-expanded products, although the selectivity can be catalyst-dependent. researchgate.net
Derivatization for Structural Exploration
This compound is a valuable starting material for the synthesis of libraries of indole derivatives for structural exploration and biological screening. The various chemical handles on the molecule allow for systematic modification to probe the structure-activity relationship (SAR).
For example, a series of novel indole-3-carboxylic acid derivatives were synthesized and evaluated as potential auxin mimic herbicides. frontiersin.orgfrontiersin.org The synthetic strategy involved modifications at the indole nitrogen and subsequent hydrolysis of the ester to the corresponding carboxylic acids. frontiersin.org
In another study, a series of diaminoindoles were synthesized, which involved multiple steps of protection, functionalization, and deprotection, starting from indole carboxylate precursors. acs.org A straightforward protocol for the synthesis of various N1-acylated indole alkanoic acids and esters has been developed, highlighting the modularity of the indole scaffold for creating diverse structures. nih.gov These examples demonstrate how the this compound core can be systematically modified at the N1, C2, C3, and C5 positions to generate a wide range of compounds for further investigation. nih.gov
Spectroscopic and Analytical Characterization Methodologies in Indole Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For methyl 1-benzoyl-1H-indole-3-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR would provide a wealth of structural information.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region would be particularly complex, showing signals for the protons on the indole (B1671886) ring and the benzoyl group.
The protons of the indole ring (H4, H5, H6, and H7) would typically appear as a complex set of multiplets in the downfield region of the spectrum. The presence of the electron-withdrawing benzoyl group at the N1-position would be expected to deshield these protons, shifting their signals further downfield compared to unsubstituted indole. The H2 proton, adjacent to the nitrogen, would also experience this deshielding effect.
The protons of the benzoyl group would present as another set of aromatic signals. The ortho-protons (adjacent to the carbonyl group) would be the most deshielded due to the anisotropic effect of the carbonyl bond, appearing as a doublet. The meta- and para-protons would resonate at slightly higher fields, appearing as multiplets.
A key indicator of the methyl carboxylate group would be a sharp singlet corresponding to the three methyl protons (-OCH₃), typically found in the upfield region of the spectrum.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Indole H-2 | ~8.0-8.5 | s |
| Indole H-4, H-5, H-6, H-7 | ~7.2-8.0 | m |
| Benzoyl (ortho) | ~7.8-8.2 | d |
| Benzoyl (meta, para) | ~7.4-7.7 | m |
| Methyl (-OCH₃) | ~3.8-4.0 | s |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom.
The carbonyl carbons of the benzoyl and carboxylate groups would be the most downfield signals, typically appearing in the range of 160-170 ppm. The quaternary carbons of the indole ring (C3, C3a, C7a) and the benzoyl-substituted carbon of the indole ring (C1) would also be readily identifiable. The remaining aromatic carbons of both the indole and benzoyl rings would resonate in the typical aromatic region of 110-140 ppm. The upfield region of the spectrum would feature the signal for the methyl carbon of the carboxylate group.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Benzoyl) | ~168-172 |
| C=O (Carboxylate) | ~163-167 |
| Indole C2 | ~135-140 |
| Indole C3 | ~110-115 |
| Indole C3a, C7a | ~130-140 |
| Indole C4, C5, C6, C7 | ~115-130 |
| Benzoyl (ipso) | ~130-135 |
| Benzoyl (aromatic) | ~128-135 |
| Methyl (-OCH₃) | ~50-55 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, J-Resolved)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the indole and benzoyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the placement of the benzoyl group on the indole nitrogen and the methyl carboxylate at the C3 position by observing correlations between the respective protons and carbons across the connecting bonds.
J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants onto different axes, simplifying complex multiplets and aiding in the determination of coupling constants.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The expected monoisotopic mass for C₁₇H₁₃NO₃ would be approximately 279.0895 Da.
Fragmentation Pattern Analysis
In electron ionization mass spectrometry (EI-MS), the molecular ion is subjected to fragmentation, creating a unique pattern of fragment ions that can provide valuable structural information. The fragmentation of this compound would likely proceed through several key pathways:
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, which would result in a fragment ion with an m/z corresponding to [M-31]⁺.
Formation of the benzoyl cation: Cleavage of the N-C bond between the indole nitrogen and the benzoyl carbonyl group would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a prominent peak in the mass spectra of N-benzoyl compounds.
Loss of the benzoyl group: The molecular ion could also lose the entire benzoyl group, resulting in a fragment corresponding to the methyl indole-3-carboxylate (B1236618) cation.
Further fragmentation of the indole ring: The indole ring itself can undergo characteristic fragmentation, although these fragments would likely be of lower intensity compared to the primary fragmentation pathways.
Expected Major Fragments in Mass Spectrum:
| m/z | Identity |
| 279 | [M]⁺ |
| 248 | [M - OCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 174 | [M - C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying characteristic functional groups. For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its constituent parts.
Key characteristic peaks for related indole structures have been reported. For instance, the FT-IR spectrum of a parent indole shows a characteristic N-H stretching vibration around 3406 cm⁻¹. Aromatic C=C stretching vibrations are typically observed in the 1500-1600 cm⁻¹ region. researchgate.net In the case of 1-benzoyl-1H-indole-3-carbaldehyde, a related compound, a strong carbonyl (C=O) stretch from the aldehyde is seen between 1655–1700 cm⁻¹. nih.gov
For this compound, one would anticipate two distinct carbonyl stretching frequencies: one for the amide-like benzoyl group attached to the indole nitrogen and another for the methyl ester group at the C3 position. The benzoyl C=O stretch is likely to appear in the range of 1680-1660 cm⁻¹, while the ester C=O stretch would typically be found at a higher frequency, around 1725-1705 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic rings and the methyl group, as well as C-N and C-O stretching vibrations.
Table 1: Expected FT-IR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2960-2850 | Medium-Weak |
| Ester C=O Stretch | 1725-1705 | Strong |
| Benzoyl C=O Stretch | 1680-1660 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-O Stretch (Ester) | 1300-1000 | Strong |
| C-N Stretch | 1350-1250 | Medium |
Raman Spectroscopy
No specific Raman spectroscopy data for this compound were found in the available search results. This technique, which relies on inelastic scattering of monochromatic light, would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole nucleus possesses a characteristic UV absorption profile due to its aromatic nature. For methyl 1-pentyl-1H-indole-3-carboxylate, a related compound, absorption maxima (λmax) are observed at 216 nm and 289 nm. caymanchem.com
The introduction of a benzoyl group at the N1 position is expected to influence the electronic structure and, consequently, the UV-Vis spectrum. The benzoyl group itself contains a chromophore and its conjugation with the indole system could lead to a red shift (shift to longer wavelengths) of the absorption bands and potentially the appearance of new bands corresponding to n→π* and π→π* transitions involving the carbonyl group.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (nm) |
| π→π* (Indole) | 280-300 |
| π→π* (Benzoyl) | ~240-280 |
| n→π* (Carbonyl) | >300 |
Elemental Analysis (CHN)
Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound, which is crucial for confirming its empirical and molecular formula. For this compound, with the molecular formula C₁₇H₁₃NO₃, the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Analysis Data for this compound (C₁₇H₁₃NO₃)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 17 | 204.17 | 73.11 |
| Hydrogen | H | 1.01 | 13 | 13.13 | 4.72 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.02 |
| Oxygen | O | 16.00 | 3 | 48.00 | 17.19 |
| Total | 279.31 | 100.00 |
Experimental values from a CHN analyzer should closely match these theoretical percentages to verify the purity and identity of the synthesized compound. For example, elemental analysis of a related indolizine (B1195054) derivative provided values that were in close agreement with the calculated percentages. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure for this compound has not been detailed in the searched literature, analysis of related structures provides valuable insights. For example, the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate reveals a planar indole moiety. nih.govresearchgate.net In another related structure, (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system. nih.gov
For this compound, a single-crystal X-ray diffraction study would be expected to reveal the planarity of the indole core. A key structural parameter of interest would be the dihedral angle between the plane of the indole ring and the plane of the N-benzoyl group, which would indicate the degree of rotational freedom and conjugation between these two systems. The analysis would also detail the bond lengths of the two carbonyl groups and the intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal packing.
Table 4: Expected X-ray Crystallography Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C=O (ester), C=O (benzoyl), C-N, C-C, etc. |
| Bond Angles (°) | Angles around key atoms |
| Dihedral Angles (°) | e.g., Indole plane vs. Benzoyl plane |
| Intermolecular Interactions | Hydrogen bonds, π-stacking distances |
Computational and Theoretical Chemistry Studies on Indole 3 Carboxylates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study indole (B1671886) derivatives, providing accurate predictions of their molecular properties. mdpi.comscielo.org.mx DFT methods are used to calculate optimized geometries, electronic properties like global reactivity indices, electronic charges, electron absorption properties, and vibrational frequencies. researchgate.net
Geometry optimization calculations are fundamental for determining the most stable three-dimensional structure of a molecule. For indole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to yield optimized geometrical parameters that are in good agreement with experimental values obtained from X-ray crystallography. researchgate.netnih.gov
In the case of substituted indoles, the planarity of the core indole ring system is a key feature. Studies on related structures show that the indole moiety is generally planar or nearly planar. nih.govmdpi.com For instance, in 1-(phenylsulfonyl)indole (B187392) derivatives, the indole ring is essentially planar, but the phenylsulfonyl group is significantly twisted out of this plane, with dihedral angles ranging from 75.1° to 88.6°. mdpi.com Similarly, for methyl 1-benzoyl-1H-indole-3-carboxylate, the benzoyl group at the N1 position and the methyl carboxylate group at the C3 position introduce rotational freedom. Conformational analysis would involve exploring the potential energy surface by rotating these substituent groups to identify the lowest energy conformer. The final optimized geometry is influenced by a balance of electronic effects (conjugation) and steric hindrance between the bulky substituents and the indole ring.
The geometry optimization of 1-(2-bromoethyl)indoline-2,3-dione was performed using the DFT method with a 6-311++G** basis set, starting from the crystal structure. The comparison between the calculated and experimental parameters revealed an r.m.s. deviation of 0.068 Å. nih.gov Such studies confirm the influence of crystal packing forces on the molecular conformation in the solid state. nih.gov
Table 1: Selected Optimized Geometrical Parameters for an Indole Derivative This table presents a sample of data from a DFT study on a related indole derivative to illustrate typical results.
| Parameter | Bond/Angle | X-ray Value | DFT Calculated Value |
| Bond Length | N1—C8 | 1.367 Å | 1.392 Å |
| Bond Angle | O2—C7—C6 | 131.3° | 130.8° |
| Bond Angle | O1—C8—N1 | 127.4° | 126.8° |
| Torsion Angle | N1—C9—C10—Br1 | 62.0° | - |
| Data sourced from a study on 1-(2-bromoethyl)indoline-2,3-dione. nih.gov |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wuxibiology.com A smaller gap generally implies higher reactivity. wuxibiology.com
For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-antibonding orbital. Substituents on the indole ring can significantly alter the energies of these orbitals. chemrxiv.org In a study of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), carboxylation was found to have a significant effect on the HOMO-LUMO gap. arxiv.org DFT calculations show that the reactivity can be gauged by the energy difference between the HOMO and LUMO. wuxibiology.com
In this compound, the electron-withdrawing benzoyl and carboxylate groups are expected to lower the energy of both the HOMO and LUMO. The extent of this effect determines the final HOMO-LUMO gap. The distribution of HOMO and LUMO electron densities indicates the most likely sites for electrophilic and nucleophilic attack, respectively. Theoretical studies on related indole-3-carboxylate (B1236618) and indazole-3-carboxylate derivatives have successfully calculated these electronic properties. researchgate.net
Table 2: Representative HOMO-LUMO Energy Gaps for Indole Derivatives This table illustrates typical energy gap values from computational studies on various indole compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Indole | -5.24 | 0.11 | 5.35 |
| Tryptophan | -5.44 | 0.08 | 5.52 |
| Serotonin | -5.10 | 0.10 | 5.20 |
| Melatonin | -5.20 | -0.01 | 5.19 |
| Data sourced from a computational study on indole chromophores. researchgate.net |
Vibrational frequency analysis, calculated using DFT, predicts the infrared (IR) and Raman spectra of a molecule. These calculations are crucial for assigning the vibrational modes observed in experimental spectra. rsc.orgtsijournals.com For indole and its derivatives, DFT methods like B3LYP have proven superior to other approaches for solving molecular vibrational problems. researchgate.net The calculated frequencies often show excellent agreement with experimental data. researchgate.net
Key vibrational modes for this compound would include:
C=O Stretching: Two distinct carbonyl stretching vibrations are expected, one from the benzoyl group at N1 and another from the methyl carboxylate group at C3. These are typically strong bands in the IR spectrum.
Indole Ring Vibrations: C-H stretching vibrations in the aromatic moiety are expected in the 3200-3000 cm⁻¹ region. researchgate.net Other characteristic vibrations include ring breathing modes and C-H deformations. researchgate.net
C-N and C-O Stretching: Vibrations associated with the bonds linking the substituents to the indole ring.
Computational studies provide a complete assignment of vibrational modes based on unscaled calculated frequencies, which helps in the detailed interpretation of complex experimental spectra. rsc.org
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular delocalization interactions within a molecule. europub.co.uk It interprets the complex molecular wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, providing a chemically intuitive picture of bonding.
For this compound, NBO analysis can elucidate the electronic interactions between the indole nucleus and its substituents. Key insights from NBO analysis include:
Hyperconjugative Interactions: It can quantify the delocalization of electron density from occupied orbitals (donors) to unoccupied orbitals (acceptors). For example, the interaction between the nitrogen lone pair of the indole ring and the π* antibonding orbitals of the adjacent benzoyl group can be analyzed. The anomeric effect, often explained by hyperconjugation, can be investigated using NBO analysis. rsc.org
Charge Distribution: NBO provides a detailed breakdown of the natural atomic charges on each atom, revealing the electronic effects of the benzoyl and carboxylate groups on the indole ring.
Bonding Analysis: It helps to understand the nature of the chemical bonds, including their ionic and covalent character.
In a study of related pyrido[3,4-b]indole-carboxylate derivatives, NBO analysis supported the findings on chemical reactivity, identifying the key electron delocalization pathways that stabilize the molecule. europub.co.uk
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.net
For indole derivatives like this compound, molecular docking studies are used to predict how they might interact with various biological targets, such as enzymes or receptors. nih.govresearchgate.net
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The ligand's geometry is typically optimized using methods like DFT.
Docking Simulation: Using software to systematically explore possible binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: Each pose is assigned a score, which estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate more favorable binding. nih.gov The best poses are then analyzed to identify key intermolecular interactions.
Docking studies on various indole derivatives have revealed common binding interactions:
Hydrogen Bonds: The carbonyl oxygen atoms in the benzoyl and carboxylate groups of this compound can act as hydrogen bond acceptors with amino acid residues in the receptor's active site. ajchem-a.com
Hydrophobic and π-Stacking Interactions: The aromatic indole and benzoyl rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov
Studies on similar compounds have shown that indole derivatives can effectively bind to the active sites of various enzymes, with predicted binding affinities sometimes superior to those of standard reference drugs. nih.govajchem-a.com For example, in a study of new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors, docking scores ranged from -11.35 to -10.40 kcal/mol, significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com
Table 3: Sample Molecular Docking Results for Indole Derivatives This table shows representative docking scores and interacting residues for various indole-based compounds against different protein targets, illustrating the type of data generated.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 3-Ethyl-1H-indole derivative | COX-2 | -11.35 | ALA527, ARG120, TYR355 |
| Indole-based diaza-sulphonamide | JAK-3 Protein | -9.7 | Not specified |
| Indole-Thiadiazole derivative | MurC Ligase | -11.5 | Not specified |
| Indole-Thiadiazole derivative | Lanosterol 14α-demethylase | -8.5 | Not specified |
| Data compiled from various molecular docking studies. nih.govnih.govajchem-a.com |
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The supramolecular architecture of crystals containing indole-3-carboxylate derivatives is significantly influenced by a variety of non-covalent interactions. Computational methods, particularly Hirshfeld surface analysis, are instrumental in delineating and quantifying these interactions. For indole derivatives, the crystal packing is often stabilized by a combination of hydrogen bonds and π–π stacking interactions. nih.govnih.gov
In related N-substituted indole structures, weak intermolecular C—H⋯O hydrogen bonds are commonly observed, linking molecules into chains or more complex motifs. iucr.orgresearchgate.net For a molecule like this compound, the carbonyl oxygen of the benzoyl group and the ester functionality are expected to act as primary hydrogen bond acceptors. The aromatic C-H groups of both the indole and benzoyl rings can serve as donors in these weak C—H⋯O interactions.
The interplay between these different weak interactions dictates the final crystal structure. The table below summarizes the principal intermolecular contacts identified in related indole derivatives, which are anticipated to be relevant for this compound.
| Interaction Type | Donor/Acceptor Groups Involved | Typical Contribution to Hirshfeld Surface | Reference |
| C—H···O Hydrogen Bonds | Aromatic C-H, Methyl C-H (Donors); Carbonyl O (Acceptor) | 24.3% (H···O/O···H) | iucr.org |
| π–π Stacking | Indole ring, Phenyl ring of benzoyl group | Variable, can be significant | nih.govnih.gov |
| H···H Contacts | Various C-H groups | ~18.4% | iucr.org |
| C—H···π Interactions | Aromatic C-H (Donor); Indole or Phenyl π-system (Acceptor) | ~8.4% (C···H/H···C) | nih.goviucr.org |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of a molecule over time, allowing for the identification of low-energy, stable conformations and the understanding of its dynamic behavior.
Computational studies on structurally related N-acyl or N-sulfonyl indoles have shown that a nearly orthogonal orientation between the plane of the indole ring and the attached phenyl group is often energetically favorable. nih.govnih.gov This conformation minimizes steric hindrance between the two ring systems. MD simulations can be employed to scan the potential energy surface associated with the rotation of the N-benzoyl bond, confirming the stability of such perpendicular arrangements and identifying other potential local energy minima.
Similarly, the orientation of the methyl carboxylate group at the C3 position influences the molecule's interaction capabilities. Theoretical studies on 1H-Indole-3-Acetic Acid, a related compound, have utilized MD simulations to scan its conformational space and identify the most stable conformers. researchgate.net For this compound, MD simulations would reveal the preferred orientation of the ester group relative to the indole plane and how this is influenced by the bulky N-benzoyl substituent. The results of such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or participate in intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on chemical features)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical features of a series of compounds with their biological activities. For indole-3-carboxylates, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective. nih.gov These methods are used to guide the design of new derivatives with enhanced potency.
A QSAR study on a series of analogues of this compound would involve the following steps:
Data Set Selection: A series of molecules with variations in substituents on the benzoyl and/or indole rings would be synthesized and their biological activity measured.
Molecular Modeling and Alignment: 3D structures for all compounds are generated and aligned based on a common scaffold. For this series, the indole-3-carboxylate core would likely serve as the alignment template.
Field Calculation: The aligned molecules are placed in a 3D grid, and various molecular fields are calculated at each grid point.
CoMFA typically calculates steric (Lennard-Jones) and electrostatic (Coulomb) fields. nih.gov
CoMSIA calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields, offering a more detailed map of important chemical features. nih.gov
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that correlates the variations in the calculated field values with the variations in biological activity. nih.gov
Model Validation: The predictive power of the resulting QSAR model is rigorously tested using techniques like cross-validation and by using an external test set of compounds not included in the model generation. nih.gov
The output of these studies is often visualized as 3D contour maps. nih.gov These maps highlight regions in space where specific chemical features are predicted to enhance or diminish activity. For example, a map might show that a bulky, electron-withdrawing group on the benzoyl ring is favorable for activity, while a hydrogen-bond donor at another position is detrimental. This provides rational guidance for the design of new, more potent analogues.
| QSAR Parameter | Description | Relevance to this compound | Reference |
| Steric Fields | Describes the shape and size of the molecule. | Modifications to the benzoyl ring or other positions would alter the steric profile. | nih.gov |
| Electrostatic Fields | Maps regions of positive and negative electrostatic potential. | The electron distribution of the benzoyl and indole rings is a key feature. | nih.gov |
| Hydrophobic Fields | Identifies non-polar regions of the molecule. | The aromatic rings contribute significantly to hydrophobicity. | nih.gov |
| H-bond Fields | Distinguishes between hydrogen bond donor and acceptor regions. | The carbonyl oxygens are key H-bond acceptors. | nih.gov |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. copernicus.org This information provides a comprehensive understanding of the reaction pathway and its energetic feasibility.
For a compound like this compound, computational methods can be applied to understand both its synthesis and its subsequent reactivity. A key synthetic step is the N-benzoylation of a methyl 1H-indole-3-carboxylate precursor. A computational study of this reaction would involve:
Mapping the potential energy surface for the approach of the benzoylating agent (e.g., benzoyl chloride) to the indole nitrogen.
Locating the transition state structure for the N-acylation step.
Calculating the activation energy barrier, which provides insight into the reaction kinetics.
Confirming the reaction pathway by performing Intrinsic Reaction Coordinate (IRC) calculations to ensure the transition state connects the reactant complex to the product complex. copernicus.org
Furthermore, computational chemistry can predict the reactivity of the final molecule. For instance, the mechanism of ester hydrolysis under acidic or basic conditions could be modeled. Such a study would calculate the energies of the tetrahedral intermediates and the transition states for their formation and breakdown, explaining the relative ease or difficulty of this transformation.
In a broader context, computational studies have been used to explain the regioselectivity of reactions on the indole ring system. For example, DFT calculations have been used to propose a plausible mechanism for the regioselective nitration of N-protected indoles, clarifying why substitution occurs at a specific position. nih.gov Similarly, the atmospheric oxidation mechanism of the parent indole molecule has been investigated, identifying the most likely sites of radical attack and the subsequent reaction pathways with atmospheric oxidants. copernicus.org These approaches could be adapted to predict the metabolic pathways or degradation products of this compound.
Structure Chemical Property Relationship Investigations
Influence of N1-Benzoyl Group on Indole (B1671886) Ring Reactivity
The indole ring is inherently an electron-rich aromatic system, making it highly nucleophilic and prone to electrophilic substitution, typically at the C3 position. nih.govbeilstein-journals.org However, the introduction of an acyl group, such as the benzoyl group at the N1 position, fundamentally alters this reactivity profile.
The N-benzoyl group acts as a potent electron-withdrawing group (EWG). This is due to the carbonyl moiety, which delocalizes the nitrogen lone pair across the N-C=O system, a phenomenon known as amide resonance. This delocalization significantly reduces the electron density of the indole nucleus, thereby deactivating it towards traditional electrophilic aromatic substitution reactions. researchgate.net Unlike N-alkyl groups, which are typically electron-donating and enhance the indole's nucleophilicity, the N-benzoyl group diminishes the reactivity of the pyrrole (B145914) ring. nih.govnih.gov
Consequently, reactions that would typically occur at the C3 position of an N-H or N-alkyl indole are suppressed. nih.govbeilstein-journals.org This deactivating effect can be a strategic tool in multi-step syntheses, protecting the indole core from unwanted side reactions. Furthermore, the presence of EWGs at both the N1 and C3 positions modifies the electronic landscape to such an extent that it can enable alternative reaction pathways. For instance, in related systems, strong EWGs on the indole ring can facilitate nucleophilic substitution reactions at the C2 position, a reactivity pattern known as umpolung (reactivity reversal). researchgate.netiupac.orgresearchgate.net
The general mechanism for the introduction of the N-benzoyl group involves the deprotonation of the indole nitrogen with a base, followed by nucleophilic substitution on an acylating agent like benzoyl chloride. nih.govbeilstein-journals.org
Stereoelectronic Effects of Substituents on Chemical Properties
Stereoelectronic effects, which describe how orbital overlap influences molecular properties, are critical to understanding the behavior of methyl 1-benzoyl-1H-indole-3-carboxylate. nih.govnih.gov The primary stereoelectronic interaction is the aforementioned amide resonance, involving the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (π*C=O). nih.govsemanticscholar.org
Conformational Preferences and Their Impact on Molecular Recognition Profiles
The significant energy barrier to rotation around the N1-CO amide bond means that this compound exists as a mixture of conformational isomers, or rotamers. nih.govresearchgate.net These conformers are typically defined by the orientation of the benzoyl group relative to the indole plane. Steric hindrance between the benzoyl ring and the C7-hydrogen and C2-hydrogen atoms of the indole ring plays a crucial role in determining the most stable conformation.
This conformational preference is paramount in the context of molecular recognition. Biological macromolecules, such as receptors and enzymes, possess exquisitely defined three-dimensional binding sites. nih.gov Often, only one specific conformer of a small molecule ligand can fit productively into this pocket to elicit a biological response. nih.govnih.gov Therefore, understanding the conformational landscape of this compound is essential for predicting its interaction with biological targets. The defined, relatively rigid orientation of the benzoyl and indole rings, dictated by steric and electronic effects, presents a specific pharmacophore that can be recognized by a target protein. Any change that alters the conformational equilibrium can dramatically affect binding affinity and biological activity. nih.gov
Design Principles for Modulating Ligand-Receptor or Catalyst-Substrate Interactions
The indole scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. nih.govnih.gov this compound serves as an excellent template for applying key design principles to modulate biological activity.
Vectorial Modification: The benzoyl group provides a well-defined vector for chemical modification. Adding substituents to the phenyl ring allows chemists to probe the binding pocket of a target for additional interactions. For example, introducing a hydrogen bond donor or acceptor, or a hydrophobic group, can enhance binding affinity and selectivity. nih.govnih.govnih.gov
Modulation of Hydrogen Bonding: The parent indole N-H group is a crucial hydrogen bond donor in many ligand-receptor interactions. nih.govacs.org By replacing it with an N-benzoyl group, this hydrogen bond donor capacity is eliminated and replaced by the hydrogen bond accepting carbonyl oxygen. This fundamental change can be exploited to alter selectivity between different receptor subtypes.
Conformational Constraint: As discussed, the N-benzoyl group introduces a degree of conformational rigidity. Further constraining the molecule, for instance by linking the benzoyl ring to the indole core, can lock in the "active" conformation, reducing the entropic penalty of binding and thus increasing potency. nih.gov
Ester/Acid Group Manipulation: The methyl carboxylate group at the C3 position is a hydrogen bond acceptor. It can be hydrolyzed to the corresponding carboxylic acid, which is a potent hydrogen bond donor and acceptor and can form ionic interactions (salt bridges). nih.govfrontiersin.orgnih.gov This group can also be converted to various amides to explore different interactions at the binding site. nih.gov
These principles allow for the rational design of derivatives with fine-tuned affinity, selectivity, and efficacy for specific biological targets, including G protein-coupled receptors (GPCRs), kinases, and nuclear receptors. nih.govmdpi.commdpi.com
Chemical Space Exploration of Indole-3-Carboxylate (B1236618) Derivatives
The indole-3-carboxylate framework is a highly versatile scaffold for the construction of diverse chemical libraries aimed at discovering new bioactive agents. nih.govfrontiersin.orgnih.govmedchemexpress.com By systematically varying the substituents at different positions of the indole ring and modifying the ester functionality, a vast chemical space can be explored. This has led to the discovery of compounds with a wide array of therapeutic and other applications. nih.govnih.gov
The table below illustrates the diverse biological targets that have been successfully modulated by derivatives of the indole-3-carboxylate scaffold, showcasing its broad utility in chemical biology and drug discovery.
| Scaffold Position Modified | Example Derivative Class | Biological Target/Application | Reference |
|---|---|---|---|
| N1 and C3 | Indole-3-carboxylic acid derivatives | Bcl-2/Mcl-1 dual inhibitors (Anticancer) | nih.gov |
| C3 (α-position) | α-Substituted indole-3-carboxylic acids | Transport Inhibitor Response 1 (TIR1) antagonists (Herbicides) | frontiersin.orgnih.gov |
| C2 and C5 | 5-Hydroxy-2-phenylthiomethyl-indole-3-carboxylates | Human 5-lipoxygenase inhibitors (Anti-inflammatory) | researchgate.net |
| N1 and C2 | Indole-2-carboxylate amides | Mycobacterium tuberculosis growth inhibitors (Antibacterial) | rsc.org |
| C2 | Indole-2-carboxylate conjugates | Metallo-β-lactamase inhibitors (Antibiotic resistance) | chemrxiv.org |
Future Research Directions and Synthetic Prospects
Development of Novel and More Efficient Synthetic Routes
The synthesis of N-acylindoles, including methyl 1-benzoyl-1H-indole-3-carboxylate, is a cornerstone of heterocyclic chemistry. While traditional methods often rely on the use of reactive and unstable acyl chlorides, which can lead to poor functional group tolerance, modern research is geared towards milder and more efficient alternatives. mdpi.com A promising future direction lies in the chemoselective N-acylation using stable acyl sources like thioesters. mdpi.com This approach offers a robust and functional group-tolerant method for creating a variety of N-acylated indoles. mdpi.com
Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis of indole-3-carboxylates. jst-ud.vn Future research will likely focus on refining these catalytic systems to enhance their efficiency and expand their substrate scope. One-pot syntheses, which combine multiple reaction steps into a single procedure, represent another avenue for improving efficiency and reducing waste. The development of one-pot protocols for the direct N-acylation of indoles with carboxylic acids is a particularly active area of research.
Furthermore, microwave-assisted synthesis has shown considerable promise in accelerating reaction times and improving yields for the preparation of indole (B1671886) derivatives. The application of microwave irradiation to palladium-catalyzed intramolecular oxidative coupling, for instance, has been shown to be highly effective. Future work will likely explore the broader applicability of microwave technology to the synthesis of this compound and its derivatives, aiming for even more rapid and sustainable synthetic processes.
Exploration of Diverse Chemical Transformations for Derivatization
The structural backbone of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with unique properties. Future research will undoubtedly focus on exploring a wide range of chemical transformations to functionalize this core structure.
Key areas for derivatization include:
C-H Functionalization: The direct functionalization of C-H bonds on the indole ring is a powerful strategy for introducing new substituents. Research will likely target the selective functionalization of the C2, C4, C5, C6, and C7 positions to modulate the electronic and steric properties of the molecule.
Modification of the Benzoyl Group: The benzoyl moiety can be readily modified through electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.
Transformations of the Carboxylate Group: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, and ketones. researchgate.net Decarboxylation of the indole-3-carboxylic acid can also be achieved under metal-free conditions to yield N-benzoylindoles. acs.orghw.ac.uk
Reactions involving the Indole Nitrogen: While the nitrogen is acylated, certain transformations might still be possible, or deacylation followed by re-functionalization could provide a route to diverse N-substituted indoles.
These derivatization strategies will be crucial for fine-tuning the properties of this compound for specific material science applications.
Application of Advanced Computational Methods for Predictive Design
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for the predictive design of novel molecules and for understanding their chemical behavior. In the context of this compound, computational studies can provide valuable insights into several key areas:
Geometric and Electronic Structure: DFT calculations can accurately predict the molecule's three-dimensional structure and its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.orgspiedigitallibrary.org This information is critical for understanding the molecule's reactivity and its potential for use in electronic materials.
Reactivity Prediction: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes for derivatization. acs.org For instance, the frontier electron density can be used to predict the most reactive sites in π-electron systems. acs.org
Spectroscopic Properties: Computational methods can simulate spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds. spiedigitallibrary.org
Designing Novel Derivatives: By systematically modifying the structure of this compound in silico and calculating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis with desired characteristics for material science applications.
The integration of computational chemistry into the research workflow will accelerate the discovery and development of new indole derivatives with tailored functionalities.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved reaction control, enhanced safety, and greater scalability. The application of these technologies to the synthesis of indole derivatives is a rapidly growing field.
Future research in this area will likely focus on:
Development of Continuous Flow Syntheses: Designing and optimizing continuous flow reactors for the key steps in the synthesis of this compound, such as N-acylation and indole ring formation (e.g., Fischer indole synthesis). mdpi.comspiedigitallibrary.org Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. mdpi.com
Automated Multi-step Synthesis: Integrating multiple flow reactors to perform sequential reactions in an automated fashion will enable the rapid synthesis of a library of derivatives from simple starting materials without the need for isolating intermediates.
High-Throughput Experimentation: Utilizing robotic systems for automated, miniaturized, and accelerated synthesis on a nanoscale can facilitate the rapid screening of reaction conditions and the exploration of a vast chemical space for new derivatives. beilstein-journals.org Acoustic droplet ejection (ADE) technology is one such platform that allows for high-throughput reaction screening. beilstein-journals.org
The adoption of flow chemistry and automated synthesis will be instrumental in accelerating the pace of research and enabling the large-scale production of promising indole-based materials.
Discovery of Novel Chemical Functions and Material Science Applications (excluding specific biological applications)
While indole derivatives are well-known for their biological activities, their potential in material science remains a promising and less-explored frontier. Future research is expected to uncover novel chemical functions and applications for this compound and its derivatives in various material science domains.
Potential areas of application include:
Organic Semiconductors: The extended π-conjugated system of the indole core makes it a promising building block for organic semiconductors. spiedigitallibrary.org Functionalized indolo[3,2-b]carbazoles have already demonstrated high mobility and stability in organic thin-film transistors (OTFTs). acs.org Research could focus on designing and synthesizing derivatives of this compound with tailored electronic properties for use in organic electronics.
Fluorescent Materials and Dyes: Indole derivatives often exhibit interesting photophysical properties, including fluorescence. nih.govnih.govnih.gov By modifying the substituents on the indole and benzoyl rings, it is possible to tune the absorption and emission wavelengths, leading to the development of novel fluorescent probes, sensors, and organic dyes for applications such as dye-sensitized solar cells (DSSCs). researchgate.netnih.gov
Nonlinear Optical (NLO) Materials: Organic molecules with large hyperpolarizabilities are sought after for applications in nonlinear optics. The donor-π-acceptor architecture that can be engineered into indole derivatives makes them attractive candidates for NLO materials. acs.orgarxiv.orgresearchgate.net Computational and experimental studies on indole-7-carboxaldehyde have suggested good NLO behavior. arxiv.org
Corrosion Inhibitors: Indole and its derivatives have been shown to be effective corrosion inhibitors for metals in acidic environments. mdpi.comjst-ud.vnhw.ac.uktandfonline.comresearchgate.net The nitrogen and π-electrons of the indole ring can adsorb onto the metal surface, forming a protective layer. mdpi.com Future research could explore the efficacy of this compound and its derivatives as corrosion inhibitors for various metals and alloys.
Polymer Chemistry: The reactive sites on the indole core could be utilized for the incorporation of this moiety into polymer backbones or as pendant groups, potentially leading to new polymers with interesting optical, electronic, or thermal properties. dergipark.org.tr
The systematic exploration of these and other potential applications will undoubtedly expand the utility of this compound beyond its current scope.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for methyl 1-benzoyl-1H-indole-3-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Benzoylation: Reacting 1H-indole-3-carboxylic acid derivatives with benzoyl chloride in anhydrous dichloromethane or toluene under reflux conditions (60–80°C) for 6–12 hours .
Esterification: Methylation of the carboxylic acid group using methanol in the presence of a coupling agent (e.g., TBTU) and a base (e.g., triethylamine) at room temperature .
Key Parameters for Optimization:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Higher solubility |
| Temperature | 60–80°C (reflux) | Accelerates benzoylation |
| Reaction Time | 6–12 hours | Maximizes conversion |
| Catalyst (Base) | Triethylamine | Neutralizes HCl byproduct |
Q. How can researchers characterize this compound structurally?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns (e.g., benzoyl group at N1, methyl ester at C3). Aromatic protons typically appear at δ 7.2–8.5 ppm, while the methyl ester resonates at δ 3.9–4.1 ppm .
- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction reveals planarity of the indole ring and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .
Q. What purification strategies are effective for isolating high-purity this compound?
Methodological Answer:
- Chromatography: Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) for initial purification .
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to remove residual impurities. Crystallographic data indicate planar molecular stacking, favoring ethanol as a recrystallization solvent .
- HPLC Analysis: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity (>98%) .
Advanced Research Questions
Q. How do crystallographic data inform steric and electronic properties of this compound?
Methodological Answer:
- Steric Effects: X-ray data reveal dihedral angles between the benzoyl group and indole ring (e.g., ~22.5° in analogous compounds), influencing ligand-receptor interactions in pharmacological studies .
- Hydrogen Bonding: Intermolecular C–H⋯O bonds (2.6–3.2 Å) create sheet-like structures in the crystal lattice, affecting solubility and stability .
Crystallographic Parameters:
| Space Group | Planarity (Dihedral Angle) | Key Interactions |
|---|---|---|
| Pbcm | 22.5° | C–H⋯O, π-π stacking |
Q. How can researchers assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization assays. IC values correlate with substituent electronegativity (e.g., electron-withdrawing benzoyl enhances activity) .
- Structure-Activity Relationship (SAR): Modify the benzoyl group (e.g., para-substituted derivatives) and evaluate changes in binding affinity via molecular docking (AutoDock Vina) .
Q. How should researchers resolve contradictions in reported solubility or stability data?
Methodological Answer:
- Contradiction Example: Discrepancies in aqueous solubility (e.g., 2 µg/mL vs. 10 µg/mL in different studies).
- Resolution Strategies:
- Analytical Validation: Use dynamic light scattering (DLS) to detect aggregation.
- Environmental Controls: Standardize pH (7.4 PBS buffer) and temperature (25°C) .
- Comparative Studies: Cross-reference with structurally similar compounds (e.g., ethyl 1-benzyl derivatives) to identify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
